molecular formula C12H9F2NO2S B2955938 N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 303033-76-3

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B2955938
CAS No.: 303033-76-3
M. Wt: 269.27
InChI Key: OUGXBKAKYZRVDP-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene-2-carboxamide moiety. The molecular formula of this compound is C12H9F2NO2S, and it has a molecular weight of 269.27 g/mol.

Mechanism of Action

Target of Action

The compound N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators involved in inflammation and blood pressure regulation.

Mode of Action

This disruption can lead to changes in inflammation and blood pressure regulation .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation. By inhibiting sEH, the compound may increase the levels of EETs, leading to anti-inflammatory and antihypertensive effects .

Result of Action

The inhibition of sEH by this compound can lead to increased levels of EETs. This increase can result in anti-inflammatory and antihypertensive effects, potentially providing therapeutic benefits for conditions such as hypertension and certain inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)thiophene-2-carboxamide: Similar structure but with a fluorine atom instead of a difluoromethoxy group.

    N-(4-Methoxyphenyl)thiophene-2-carboxamide: Contains a methoxy group instead of a difluoromethoxy group.

    N-(4-Chlorophenyl)thiophene-2-carboxamide: Features a chlorine atom in place of the difluoromethoxy group.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-12(14)17-9-5-3-8(4-6-9)15-11(16)10-2-1-7-18-10/h1-7,12H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGXBKAKYZRVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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